molecular formula C9H11ClN2O3S B12927197 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine

4-((4-Chloropyridin-3-yl)sulfonyl)morpholine

Cat. No.: B12927197
M. Wt: 262.71 g/mol
InChI Key: IIWKZRBTZIHQDR-UHFFFAOYSA-N
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Description

4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound belonging to the class of pyridine-sulfonamide derivatives. It is characterized by its high polarity and low melting point, making it suitable for various laboratory experiments.

Preparation Methods

The synthesis of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.

Chemical Reactions Analysis

4-((4-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.

    Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Scientific Research Applications

4-((4-Chloropyridin-3-yl)sulfonyl)morpholine has diverse applications in scientific research:

    Antimicrobial Activity: It has shown significant modulating activity when combined with antibiotics like amikacin against multi-resistant strains of bacteria and fungi.

    Chemical Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Material Science: Its unique properties make it valuable for studying molecular conformations and interactions in crystal structure analyses.

Mechanism of Action

The mechanism of action of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in microbial resistance.

Comparison with Similar Compounds

4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is unique compared to other pyridine-sulfonamide derivatives due to its specific structural features and reactivity. Similar compounds include:

  • 4-Chloropyridine hydrochloride
  • 2-Bromo-4-chloropyridine
  • 3-Amino-4-chloropyridine

These compounds share similar chemical backbones but differ in their functional groups and specific applications.

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

4-(4-chloropyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C9H11ClN2O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2

InChI Key

IIWKZRBTZIHQDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

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